The compound can be sourced from various chemical suppliers and databases, including PubChem and ChemSrc, where it is cataloged under the CAS Number 153976-29-5 . It is recognized for its relevance in pharmaceutical research, particularly in the development of drugs targeting various biological pathways.
The synthesis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine typically involves several key steps:
This method can be optimized by adjusting parameters such as temperature, time, and concentration to improve yield and purity.
The molecular structure of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine can be described as follows:
Crystallographic studies would provide insights into bond angles, distances, and molecular packing arrangements.
1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activity or specificity.
Further studies would be necessary to elucidate its precise mechanism through biochemical assays and molecular docking studies.
The physical and chemical properties of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine include:
These properties are critical for handling, storage, and application in various research settings.
1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine has potential applications in several fields:
The synthesis of 1-((6-bromopyridin-2-yl)methyl)-4-methylpiperazine relies on well-established organic transformations, leveraging the nucleophilic character of N-methylpiperazine and the electrophilic sites of bromopyridine precursors. Two principal methodologies dominate:
Reductive Amination: This route involves the condensation of 6-bromopyridine-2-carbaldehyde with N-methylpiperazine in the presence of a reducing agent. Methanol or ethanol serves as the solvent, with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) as typical reductants. The reaction proceeds via an iminium ion intermediate, which is subsequently reduced to the secondary amine. Yields typically range from 65–85%, influenced by solvent polarity, temperature (0–25°C), and stoichiometric ratios. Excess N-methylpiperazine (1.2–1.5 equivalents) often drives the reaction to completion [6].
Nucleophilic Substitution (SNAr): For 2,6-dibromopyridine, mono-substitution at the less-hindered C2 position occurs with N-methylpiperazine under basic conditions. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar aprotic solvents like acetonitrile or dimethylformamide facilitates the displacement at 60–80°C. The C6 bromine remains intact for further functionalization. This method offers regioselectivity but requires careful control of reaction time and temperature to suppress bis-alkylation [2] [8].
Table 1: Representative Conditions for Traditional Synthesis Routes
Method | Reactants | Conditions | Yield (%) |
---|---|---|---|
Reductive Amination | 6-Bromopyridine-2-carbaldehyde + N-Methylpiperazine | NaBH₄, MeOH, 0°C → 25°C, 12 h | 78–85 |
SNAr with Dibromopyridine | 2,6-Dibromopyridine + N-Methylpiperazine | K₂CO₃, CH₃CN, 80°C, 8 h | 65–72 |
Key challenges include purification of the product from unreacted starting materials and byproducts. Column chromatography using silica gel with ethyl acetate/hexane mixtures (3:7 ratio) or dichloromethane/methanol gradients (95:5) is standard. Crystallization from diethyl ether or toluene/hexane blends may achieve >98% purity for pharmaceutical applications [10].
Transition-metal catalysis enables efficient C–N bond formation between bromopyridines and N-methylpiperazine, particularly for sterically congested substrates. These methods enhance regioselectivity and functional group tolerance:
Palladium-Catalyzed Buchwald-Hartwig Amination: This robust method couples 6-bromo-2-(bromomethyl)pyridine or its analogues with N-methylpiperazine using palladium catalysts. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium acetate) with bulky phosphine ligands (e.g., BINAP, XPhos) in toluene or dioxane at 80–100°C achieves coupling within 4–8 hours. Bases like sodium tert-butoxide (NaO^tBu) or cesium carbonate (Cs₂CO₃) are critical for deprotonating the piperazine nitrogen. Yields exceed 85% under optimized conditions, with catalyst loadings as low as 0.5–1 mol% [5] [8].
Copper-Mediated Ullmann-Goldberg Reaction: For cost-sensitive applications, copper catalysts offer a viable alternative. Copper(I) iodide (CuI) with N,N-dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine as ligands in dimethyl sulfoxide (DMSO) at 100–120°C facilitates C–N coupling. Potassium phosphate (K₃PO₄) serves as the base, and reactions typically complete in 12–24 hours. While yields (70–80%) are slightly lower than Pd-catalyzed methods, this approach avoids precious metals and suits large-scale pilot syntheses [6] [8].
Table 2: Catalytic Systems for Bromopyridine-Piperazine Coupling
Catalyst System | Ligand | Base | Solvent | Yield (%) |
---|---|---|---|---|
Pd₂(dba)₃ (0.5 mol%) | XPhos | NaO^tBu | Toluene | 88–92 |
Pd(OAc)₂ (1 mol%) | BINAP | Cs₂CO₃ | Dioxane | 85–90 |
CuI (5 mol%) | DMEDA | K₃PO₄ | DMSO | 75–80 |
Recent innovations focus on ligand-free conditions and flow chemistry. For example, continuous-flow reactors with immobilized Pd catalysts reduce reaction times to minutes and enable in-line purification, improving throughput for multistep syntheses of piperazine-based pharmaceuticals like CDK4/6 inhibitors [5] [8].
Translating laboratory synthesis of 1-((6-bromopyridin-2-yl)methyl)-4-methylpiperazine to industrial production demands optimization for cost, safety, and environmental impact:
Continuous Flow Processing: Replacing batch reactors with continuous-flow systems enhances heat/mass transfer and reduces reaction times. For reductive amination, microreactors enable precise mixing of aldehyde and amine streams, followed by immediate reduction at 50°C. Residence times of 5–10 minutes achieve >90% conversion, minimizing byproducts like dialkylated amines or aldehyde reduction products. Similarly, catalytic aminations operate at higher pressures (5–10 bar) and temperatures (120–150°C), boosting space-time yields by 3–5× compared to batch methods [7].
Cost Management Strategies:
Table 3: Industrial Process Metrics for Key Synthesis Routes
Parameter | Reductive Amination (Batch) | Catalytic Amination (Continuous Flow) |
---|---|---|
Throughput (kg/day) | 50–100 | 200–300 |
Solvent Consumption | 15 L/kg | 5 L/kg |
Purity | >99.0% | >99.5% |
Major Impurities | Dialkylated amine (<0.5%) | Bromopyridine dimer (<0.3%) |
The growing piperazine market—valued at $634 million by 2030—drives adoption of these scalable methods. Innovations like enzymatic resolution or photochemical activation show promise for next-generation processes targeting chiral piperazine derivatives [7] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1